Cas no 130636-79-2 (2-Allyloxy-4-nitrophenol)

2-Allyloxy-4-nitrophenol 化学的及び物理的性質
名前と識別子
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- 2-Allyloxy-4-nitrophenol
- 4-nitro-2-prop-2-enoxyphenol
- 2-allyloxy4-nitrophenol
- 2-AllyIoxy-4-nitrophenol
- 4-nitro-2-(prop-2-en-1-yloxy)phenol
- Phenol, 4-nitro-2-(2-propen-1-yloxy)-
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- MDL: MFCD20483302
- インチ: 1S/C9H9NO4/c1-2-5-14-9-6-7(10(12)13)3-4-8(9)11/h2-4,6,11H,1,5H2
- InChIKey: HJHBFZRRZKZOTE-UHFFFAOYSA-N
- ほほえんだ: O(CC=C)C1C(=CC=C(C=1)[N+](=O)[O-])O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 213
- 疎水性パラメータ計算基準値(XlogP): 2
- トポロジー分子極性表面積: 75.3
2-Allyloxy-4-nitrophenol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB546479-1g |
2-Allyloxy-4-nitrophenol; . |
130636-79-2 | 1g |
€428.70 | 2025-02-21 | ||
abcr | AB546479-1 g |
2-Allyloxy-4-nitrophenol; . |
130636-79-2 | 1g |
€417.40 | 2023-06-14 | ||
Key Organics Ltd | MS-20815-1g |
2-Allyloxy-4-nitrophenol |
130636-79-2 | >95% | 1g |
£260.00 | 2025-02-08 |
2-Allyloxy-4-nitrophenol 関連文献
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Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
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Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
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Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830
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Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
2-Allyloxy-4-nitrophenolに関する追加情報
Comprehensive Guide to 2-Allyloxy-4-nitrophenol (CAS No. 130636-79-2): Properties, Applications, and Industry Insights
2-Allyloxy-4-nitrophenol (CAS No. 130636-79-2) is a specialized organic compound widely recognized for its unique chemical structure and versatile applications. This nitrophenol derivative, featuring an allyloxy functional group, has garnered significant attention in industries ranging from pharmaceutical intermediates to agrochemical formulations. Its molecular formula C9H9NO4 and distinct yellow crystalline appearance make it a subject of ongoing research in synthetic chemistry.
Recent trends in green chemistry have amplified interest in 2-Allyloxy-4-nitrophenol synthesis, with researchers exploring eco-friendly catalytic methods. The compound's nitrophenol core structure contributes to its reactivity, while the allyl group offers opportunities for further functionalization. Analytical techniques like HPLC purity testing and FTIR characterization are routinely employed to verify its quality, addressing growing industry demands for high-precision chemical standards.
In material science applications, CAS 130636-79-2 demonstrates potential as a photoactive compound, with studies investigating its behavior under UV irradiation. The nitro-aromatic moiety enables interesting electronic transitions, making it valuable for optical material development. Manufacturers emphasize strict storage conditions (typically 2-8°C in amber glass) to maintain stability, reflecting modern chemical handling best practices.
The global market for 2-Allyloxy-4-nitrophenol suppliers has expanded significantly, driven by its role in producing specialty chemicals. Quality certifications like ISO 9001 compliance have become critical differentiators among producers. Current research explores its derivatives for biologically active compounds, aligning with pharmaceutical industry needs for novel molecular scaffolds in drug discovery programs.
From a regulatory perspective, proper chemical safety documentation including SDS preparation remains essential for 2-Allyloxy-4-nitrophenol handling. The compound's structure-activity relationships continue to be investigated through computational chemistry methods, particularly in QSAR modeling studies. These advancements support more efficient molecular design processes while minimizing laboratory trial-and-error approaches.
Industrial scale-up challenges for CAS 130636-79-2 production have led to innovations in continuous flow chemistry systems. Process optimization focuses on yield improvement and waste reduction, responding to the sustainable manufacturing movement. Analytical method development using UPLC techniques has enhanced quality control protocols, ensuring batch-to-batch consistency for end-users.
Emerging applications in advanced material synthesis leverage the compound's dual functionality. The phenolic hydroxyl group participates in hydrogen bonding networks, while the nitro group contributes to electron-deficient aromatic systems. These properties make it valuable for designing functional polymers with tailored electronic characteristics, particularly in organic electronics research.
Supply chain considerations for 2-Allyloxy-4-nitrophenol procurement increasingly emphasize traceability standards and supplier audits. The compound's technical datasheet parameters, including melting point (typically 90-94°C) and solubility profile, are critical for formulation scientists. Recent patent literature reveals growing interest in its use for creating specialty coatings with unique light-responsive properties.
Academic investigations continue to explore the mechanistic pathways involving 130636-79-2 chemical transformations. Advanced spectroscopic techniques like 2D NMR analysis have provided deeper insights into its molecular behavior. These studies support the development of more efficient synthetic methodologies while expanding the compound's utility across multiple industrial chemistry sectors.
Future prospects for 2-Allyloxy-4-nitrophenol applications appear promising, particularly in multifunctional material design. The compound's balanced polarity and structural modularity position it as a valuable building block for molecular engineering projects. Ongoing research into its structure-property relationships will likely uncover additional specialized uses in coming years.
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